Pahutoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Oxidation: Pahutoxin can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.

- Reduction: Similar to oxidation, reduction reactions can modify the compound's structure and properties.

- Substitution: The reactive sites on pahutoxin allow for substitution reactions that can lead to the formation of derivatives with potentially different biological activities .

The primary biological activity of pahutoxin is its ichthyotoxicity, which refers to its ability to kill fish. This toxicity is primarily due to its hemolytic properties, causing the rupture of red blood cells and leading to asphyxiation in affected fish. Pahutoxin's mechanism involves binding to specific receptors on gill tissues, which are not present in cowfish, allowing it to exert lethal effects on other fish species while leaving cowfish unharmed . Additionally, pahutoxin exhibits structural similarities with platelet-activating factor, suggesting potential inflammatory effects that could impact respiratory functions in marine organisms .

Pahutoxin can be synthesized through various methods, including:

- Extraction from Natural Sources: The most common method involves isolating pahutoxin from the mucous secretions of boxfish. This process typically requires careful handling to maintain the integrity of the toxin.

- Chemical Synthesis: Researchers have developed synthetic routes that mimic the natural biosynthesis pathways of pahutoxin. These methods often involve the assembly of its unique quaternary ammonium structure through multi-step organic synthesis techniques .

Pahutoxin's unique properties make it a subject of interest in several fields:

- Toxicology Research: Its potency as an ichthyotoxin provides valuable insights into marine toxicology and the ecological impacts of toxins in aquatic environments.

- Pharmacological Studies: Given its structural similarities to other bioactive compounds, pahutoxin may serve as a model for developing new drugs targeting specific receptors involved in inflammatory responses or neurotoxicity.

- Biological Control: Understanding pahutoxin's mechanism may lead to innovative approaches for controlling fish populations or managing harmful algal blooms through selective toxicity .

Studies on pahutoxin have focused on its interactions with various biological receptors. Research indicates that pahutoxin binds specifically to gill receptors in susceptible fish species but does not affect cowfish due to their lack of these receptors. This specificity highlights the potential for developing receptor antagonists that could mitigate the toxin's effects in vulnerable species. Furthermore, experiments involving radiolabeled pahutoxin have shown significant accumulation in gill tissues, reinforcing the idea that receptor-mediated pathways are crucial for its toxic effects .

Pahutoxin shares structural and functional characteristics with several other compounds. Here are some notable examples:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Platelet-Activating Factor | Lipid mediator | Promotes platelet aggregation | Involved in inflammatory responses |

| Diamphotoxin | Alkaloid-like structure | Hemolytic activity | Used as an arrow poison |

| Sphingomyelin | Sphingolipid | Cell signaling and membrane stability | Essential component of cell membranes |

| Cationic Surfactants | Detergent-like compounds | Antimicrobial properties | Broad-spectrum activity |

Pahutoxin's uniqueness lies in its specific ichthyotoxic effects and receptor-mediated action, differentiating it from other compounds that may exhibit broader biological activities or different mechanisms of action .

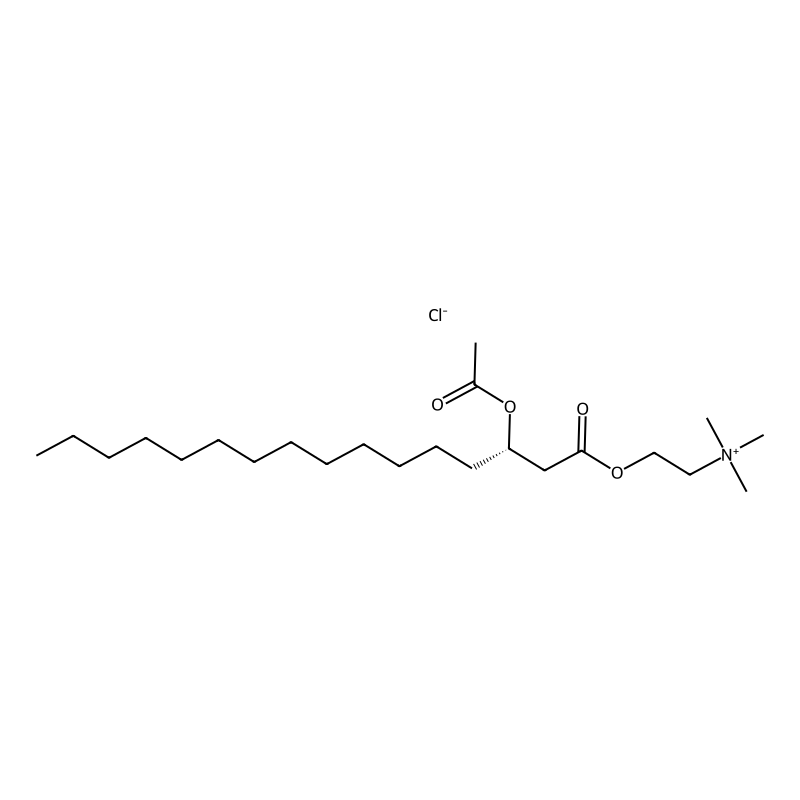

Molecular Structure and Formula (C23H46ClNO4)

Pahutoxin represents a unique marine natural product with the molecular formula C23H46ClNO4 and a molecular weight of 436.1 grams per mole [2]. This compound was first isolated from the defensive secretions of the Hawaiian boxfish Ostracion lentiginosus and has since been identified in other members of the Ostraciidae family [1] [9]. The Chemical Abstracts Service registry number for pahutoxin is 27742-14-9, providing a standardized identifier for this marine toxin [2].

The molecular structure of pahutoxin consists of 23 carbon atoms, 46 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, arranged in a distinctive amphiphilic configuration [2]. The compound exhibits a surfactant-like structure with both hydrophilic and hydrophobic regions, which contributes to its unique biological properties [3]. The International Union of Pure and Applied Chemistry systematic name for pahutoxin is 2-[(3S)-3-acetyloxyhexadecanoyl]oxyethyl-trimethylazanium chloride, reflecting its complex structural arrangement [2].

| Property | Value |

|---|---|

| Molecular Formula | C23H46ClNO4 [2] |

| Molecular Weight | 436.1 g/mol [2] |

| CAS Registry Number | 27742-14-9 [2] |

| Chemical Classification | Choline chloride ester of 3-acetoxypalmitic acid [1] [9] |

| Structural Type | Amphiphilic quaternary ammonium compound [3] |

Physical and Chemical Properties

Pahutoxin exhibits distinctive physical and chemical properties that distinguish it from other marine toxins [9] [15]. The compound crystallizes from acetone as fine white needles, with a melting point ranging from 74 to 75 degrees Celsius [9] [29]. The crystalline form of pahutoxin demonstrates excellent thermal stability and maintains its structural integrity under various conditions [1] [15].

The optical rotation of pahutoxin has been measured as [α]D20 = +3.05° in methanol, indicating the presence of a chiral center and the compound's ability to rotate plane-polarized light [9] [11]. This positive optical rotation is consistent with the (S)-configuration at the stereogenic center [11]. The compound exhibits remarkable solubility characteristics, being very soluble in water, alcohol, hot acetone, chloroform, and hot ethyl acetate, while showing limited solubility in benzene and ether [9] [15].

Spectroscopic analysis reveals important structural features through nuclear magnetic resonance and infrared spectroscopy [9] [29]. The proton nuclear magnetic resonance spectrum shows characteristic signals at δ 0.9 (triplet, 3H) for the terminal methyl group, δ 1.35 (24H) for the aliphatic methylene groups, δ 2.1 (3H) for the acetyl methyl group, and δ 3.6 (singlet, 9H) for the trimethylammonium group [29]. The infrared spectrum displays major absorption bands at 3320 cm⁻¹ (broad, medium intensity) for hydroxyl stretching, 1730 cm⁻¹ (strong) for carbonyl ester stretching, and 2950, 2850 cm⁻¹ (sharp, strong) for carbon-hydrogen stretches [29].

| Physical Property | Value |

|---|---|

| Melting Point | 74-75°C [9] [29] |

| Optical Rotation [α]D20 | +3.05° (methanol) [9] [11] |

| Crystal Form | Fine white needles [9] [15] |

| Solubility in Water | Very soluble [9] [15] |

| Solubility in Organic Solvents | Soluble in alcohol, hot acetone, chloroform [9] [15] |

| Thermal Stability | Heat-stable, non-dialyzable [1] |

Structural Analysis as a Choline Chloride Ester of 3-Acetoxypalmitic Acid

The complete structural elucidation of pahutoxin reveals it to be a choline chloride ester of 3-acetoxypalmitic acid, representing a unique structural motif among marine natural products [9] [1]. This identification was achieved through comprehensive hydrolytic degradation studies and subsequent synthetic confirmation [9]. The compound consists of two primary structural components: a choline chloride moiety serving as the hydrophilic head group and a 3-acetoxyhexadecanoic acid chain providing the hydrophobic tail [9] [10].

The choline chloride portion contains a quaternary ammonium nitrogen atom bearing three methyl groups, connected through an ethylene bridge to the ester functionality [9] [29]. This quaternary ammonium structure is responsible for the compound's cationic nature and contributes significantly to its biological activity [3] [16]. The presence of the chloride counter-ion balances the positive charge of the quaternary ammonium group, forming a stable salt structure [2].

The fatty acid component consists of a sixteen-carbon chain (hexadecanoic acid or palmitic acid) with an acetoxy substituent at the third carbon position [9] [11]. This 3-acetoxyhexadecanoic acid moiety represents the hydrophobic portion of the molecule and is critical for the compound's membrane-active properties [3]. The acetyl group at the 3-position is connected through an ester linkage, while the carboxylic acid terminus forms an ester bond with the choline moiety [9].

Hydrolytic degradation studies provided crucial evidence for this structural assignment [9] [29]. Basic hydrolysis of pahutoxin yielded choline chloride and 3-hydroxyhexadecanoic acid, while acidic hydrolysis produced additional fragments including acetic acid, confirming the presence of the acetyl group [29]. These degradation products were identified through spectroscopic analysis and comparison with authentic samples [9].

| Structural Component | Chemical Formula | Function |

|---|---|---|

| Quaternary Ammonium Head | N(CH₃)₃⁺ | Hydrophilic cationic group [3] |

| Ethylene Linker | CH₂CH₂ | Connects head group to ester [9] |

| Primary Ester Bond | COO | Links choline to fatty acid [9] |

| Hexadecanoic Acid Chain | C₁₅H₃₁COOH | Hydrophobic backbone [9] |

| Acetoxy Group | CH₃COO | Substituent at C-3 position [9] [11] |

| Chloride Counter-ion | Cl⁻ | Balances positive charge [2] |

Stereochemistry and Absolute Configuration

The stereochemical analysis of pahutoxin reveals the presence of a single chiral center at the third carbon of the hexadecanoic acid chain, where the acetoxy group is attached [11]. Determination of the absolute configuration was achieved through the synthesis of both (R)- and (S)-enantiomers and comparison of their optical rotations with natural pahutoxin [11]. The natural compound exhibits a positive optical rotation of +3.05° in methanol, which corresponds to the (S)-configuration at the stereogenic center [11].

The synthesis of optically pure pahutoxin enantiomers was accomplished using enantio-differentiating hydrogenation with tartaric acid-modified Raney nickel catalyst [11]. This method provided access to both (R)- and (S)-3-hydroxyhexadecanoic acid precursors, which were subsequently converted to the corresponding pahutoxin enantiomers through acetylation and esterification with choline [11]. The synthetic (S)-pahutoxin displayed an optical rotation of [α]D20 = +3.04°, confirming its identity with the natural compound [11].

The (S)-configuration of pahutoxin is notable when compared to other naturally occurring 3-hydroxyalkanoic acids, which typically possess the (R)-configuration [11]. This unique stereochemical feature may reflect the biosynthetic pathway employed by boxfish for pahutoxin production [11]. The stereochemistry likely originates from the fatty acid metabolism pathway rather than the fatty acid synthesis pathway, as suggested by the need for rapid toxin production during stress responses [11].

The absolute configuration has significant implications for the biological activity of pahutoxin [11]. While both enantiomers exhibit similar toxicity in bioassays, the natural (S)-configuration represents the evolutionarily selected form [11]. The stereochemical assignment was further confirmed through modified Reformatsky reaction synthesis, where 3-hydroxyhexadecanoic acid was acetylated with acetyl chloride and esterified with choline to produce a compound spectrally identical to natural pahutoxin [9].

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | One at C-3 of hexadecanoic acid chain [11] |

| Absolute Configuration | (S) at the stereogenic center [11] |

| Optical Rotation | [α]D20 = +3.05° (methanol) [11] |

| Enantiomeric Purity | Optically pure in natural form [11] |

| Biosynthetic Origin | Fatty acid metabolism pathway [11] |

| Synthetic Confirmation | Modified Reformatsky reaction [9] |